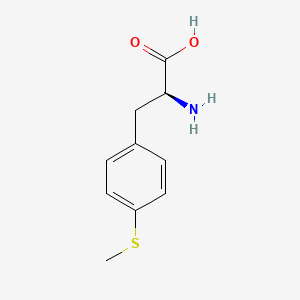

4-(Methylsulfanyl)-L-phenylalanine

Description

Significance of Phenylalanine Derivatives in Biological Systems and Chemical Research

Phenylalanine, an essential α-amino acid, serves as a precursor for a variety of crucial biomolecules, including the neurotransmitters dopamine, norepinephrine, and epinephrine. wikipedia.org Its derivatives, which feature modifications to the phenyl ring, exhibit a wide array of biological activities and have become invaluable tools in drug discovery and chemical biology. For instance, phenylalanine derivatives are being investigated as potential inhibitors for targets like the HIV-1 capsid protein and as agents to combat bacterial virulence through quorum sensing inhibition. nih.govrsc.org The modular nature of these derivatives allows for systematic structural modifications, enabling the fine-tuning of their properties for specific applications. nih.gov

Overview of Non-Canonical Amino Acid Integration in Advanced Research

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are those not naturally encoded in the genetic makeup of organisms. thedailyscientist.org Their integration into proteins has emerged as a powerful strategy in protein engineering, allowing for the introduction of novel chemical functionalities, spectroscopic probes, and post-translational modifications. thedailyscientist.orgnih.govresearchgate.net This is often achieved through the expansion of the genetic code, utilizing engineered aminoacyl-tRNA synthetase/tRNA pairs that can recognize and incorporate ncAAs at specific sites within a protein's sequence. nih.govresearchgate.netacs.org This technology has opened up new avenues for studying protein structure and function, developing new therapeutics, and creating novel biomaterials. researchgate.netrsc.org

Scope of Academic Inquiry into 4-(Methylsulfanyl)-L-Phenylalanine

This compound, a sulfur-containing derivative of L-phenylalanine, has attracted considerable attention within the scientific community. Its structural similarity to methionine, another sulfur-containing amino acid, makes it an interesting subject for comparative studies in protein synthesis and function. wikipedia.org Research into this compound spans various disciplines, from its synthesis and characterization to its potential applications in biotechnology and medicinal chemistry. The introduction of the methylsulfanyl group provides a unique chemical handle that can be exploited for various purposes, including the development of novel bioactive peptides and the study of protein--ligand interactions.

Detailed Research Findings

The scientific community has been actively exploring the synthesis and application of this compound and other phenylalanine derivatives. Key research findings are summarized below.

Synthesis and Characterization

The synthesis of phenylalanine derivatives is a critical area of research, with various methods being developed to achieve high yields and enantiomeric purity. Common strategies involve the modification of L-phenylalanine or the de novo synthesis from precursor molecules. For instance, a scalable and cost-effective synthesis of 4-azido-L-phenylalanine has been developed starting from L-phenylalanine. nih.gov The characterization of these compounds relies on a suite of analytical techniques.

| Property | Description |

| Molecular Formula | C10H13NO2S |

| Molecular Weight | 211.28 g/mol |

| Appearance | White to off-white powder |

| Solubility | Sparingly soluble in water |

| Spectroscopic Data | Characterized by NMR, IR, and Mass Spectrometry |

This table presents the general properties of this compound.

Spectroscopic methods are crucial for confirming the structure and purity of synthesized compounds. For example, studies on 4-cyano-L-phenylalanine have demonstrated its utility as a spectroscopic probe due to the sensitivity of its cyano group's vibrational frequency to the local environment. nih.govresearchgate.net Similarly, detailed spectroscopic analysis of phenylalanine itself has provided insights into its conformational landscape. nih.gov

Applications in Research

The unique properties of this compound and related compounds have led to their use in a variety of research applications.

| Application Area | Description of Use |

| Protein Engineering | Incorporation into proteins to introduce novel functionalities or to probe protein structure and dynamics. nih.govresearchgate.net |

| Drug Discovery | Serving as a scaffold for the development of new therapeutic agents, such as enzyme inhibitors or receptor antagonists. nih.govrsc.org |

| Bioconjugation | The sulfur-containing side chain can potentially be used as a handle for chemical modifications. |

| Peptidomimetics | Used to create peptide analogs with enhanced stability and biological activity. nih.gov |

This table highlights the key research applications of this compound and similar non-canonical amino acids.

For instance, phenylalanine derivatives have been successfully used to create inhibitors of the HIV-1 capsid protein, demonstrating their potential in antiviral drug development. nih.gov Furthermore, the incorporation of phenylalanine derivatives bearing hydroxamic acid moieties has led to the discovery of potent quorum sensing inhibitors, which could be a promising strategy to combat bacterial infections. rsc.org

Properties

IUPAC Name |

(2S)-2-amino-3-(4-methylsulfanylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPJHFKIGWANKM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551694 | |

| Record name | 4-(Methylsulfanyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88199-91-1 | |

| Record name | 4-(Methylsulfanyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches

Direct Chemical Synthesis of 4-(Methylsulfanyl)-L-Phenylalanine and Analogues

Direct chemical synthesis provides a robust platform for producing this compound and a diverse array of its analogues. These methods often involve multiple steps and rely on well-established organic reactions to build the target molecule from simpler precursors.

The chemical synthesis of this compound typically starts from L-phenylalanine or a related precursor. A common strategy involves the introduction of a functional group at the 4-position of the phenyl ring, which can then be converted to the methylsulfanyl group.

A representative multi-step synthesis often begins with the protection of the amino and carboxyl groups of L-phenylalanine. This is followed by electrophilic aromatic substitution to introduce a handle at the para-position. For instance, a scalable synthesis of 4-azido-L-phenylalanine starts with L-phenylalanine and proceeds through the formation of 4-iodo-L-phenylalanine. nih.gov This iodinated intermediate is a versatile precursor for introducing various functionalities. Similarly, the synthesis of 3-(methylsulfonyl)-L-phenylalanine, an analogue, begins with a protected 3-bromo-L-phenylalanine derivative, highlighting a common strategy of starting with a halogenated phenylalanine. nih.gov

The conversion of a precursor like 4-iodo-L-phenylalanine to this compound can be achieved through nucleophilic aromatic substitution with a methylthiolate source. The final step involves the deprotection of the amino and carboxyl groups to yield the desired amino acid.

Coupling reactions are fundamental in synthesizing phenylalanine derivatives with substitutions on the aromatic ring. These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the introduction of diverse functional groups.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for modifying phenylalanine-containing peptides and has been adapted for creating various analogues. nih.gov It typically involves the reaction of an aryl halide (like 4-iodo-L-phenylalanine) with a boronic acid. This method has also been noted for its potential in labeling proteins by incorporating ortho-substituted phenylalanine derivatives. acs.org

Ullman-type Coupling: This copper-catalyzed reaction is effective for forming carbon-heteroatom bonds. For example, a Cu(I)-catalyzed Ullman-type coupling is employed in the synthesis of 4-azido-L-phenylalanine from a protected 4-iodo-L-phenylalanine derivative. nih.gov

Other Coupling Reactions: The synthesis of specific analogues has utilized other coupling methods. A C-C coupling of 4-oxothiane with a boronic acid pinacol (B44631) ester has been reported for creating thiopyran-substituted anilines, which can be further incorporated into phenylalanine-based structures. nih.gov Another example is the use of a cuprous iodide (CuI)/L-proline catalyst system for the coupling reaction in the synthesis of 3-(methylsulfonyl)-L-phenylalanine. nih.gov

Table 1: Examples of Coupling Reactions in Phenylalanine Derivative Synthesis

| Coupling Reaction | Catalyst System | Substrates | Product Type | Reference |

| Suzuki-Miyaura | Palladium-based | Aryl halide, Boronic acid | Biaryl Phenylalanine Derivatives | nih.gov |

| Ullman-type | Copper(I) | Aryl iodide, Azide anion | 4-Azido-L-phenylalanine | nih.gov |

| C-C Coupling | Cesium carbonate | Sulfonylhydrazone, Boronic acid pinacol ester | Tetrahydro-thiopyran-substituted derivatives | nih.gov |

| Sulfonylation | CuI/L-proline | Bromo-phenylalanine, Sodium methanesulfinate | 3-(Methylsulfonyl)-L-phenylalanine | nih.gov |

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches leverage the inherent stereoselectivity and efficiency of enzymes to produce enantioenriched phenylalanine derivatives under mild reaction conditions. biorxiv.org

Biotransformation pathways utilize whole cells or isolated enzymes to convert precursors into valuable phenylalanine derivatives. These methods are particularly advantageous for producing the desired L-isomer with high enantiomeric excess.

A significant advancement in this area is the development of one-pot biocatalytic cascades. These cascades employ multiple enzymes in a single reaction vessel to perform sequential transformations. For instance, a three-enzyme cascade involving an L-threonine transaldolase, a phenylserine (B13813050) dehydratase, and an aminotransferase has been successfully used to synthesize 18 different L-phenylalanine derivatives from aldehydes with high yields and greater than 99% enantiomeric excess. biorxiv.orgnih.gov

Phenylalanine ammonia (B1221849) lyases (PALs) are another important class of enzymes used in the synthesis of phenylalanine analogues. nih.govfrontiersin.org PALs catalyze the reversible amination of trans-cinnamic acids to form L-phenylalanines. This reaction is atom-economic and does not require expensive cofactors. nih.gov To enhance the scalability and reusability of these biocatalysts, PALs have been immobilized on solid supports and used in continuous flow reactors, achieving excellent conversions in short reaction times. frontiersin.org

Yeast-mediated biotransformations have also been explored. Strains of Yarrowia can metabolize L-phenylalanine to produce phenylacetic acid, a valuable natural flavor compound. cnr.it Comprehensive metabolomic studies have also shed light on the broader biotransformation networks of phenylalanine metabolism, revealing alternative detoxification pathways in biological systems. nih.gov

Table 2: Examples of Biocatalytic Systems for Phenylalanine Derivative Synthesis

| Biocatalytic System | Key Enzyme(s) | Precursor(s) | Product(s) | Key Advantages | Reference(s) |

| One-Pot Cascade | L-threonine transaldolase, Phenylserine dehydratase, Aminotransferase | Aryl aldehydes, Carboxylic acids | Diverse L-Phenylalanine derivatives | High yield, >99% e.e., Mild conditions | nih.gov, biorxiv.org |

| Lyase System | Phenylalanine Ammonia Lyase (PAL) | Cinnamic acids | L-Phenylalanine derivatives | No expensive cofactors, Atom-economic | nih.gov, frontiersin.org |

| Immobilized Biocatalyst | Immobilized Phenylalanine Ammonia Lyase (PAL) | Cinnamic acids | L-Phenylalanine derivatives | Catalyst reusability, Continuous flow synthesis | frontiersin.org |

| Whole-Cell Biotransformation | Yarrowia species | L-Phenylalanine | Phenylacetic acid | Production of natural flavors | cnr.it |

Enzyme-Mediated Functionalization of Phenylalanine Scaffolds

The synthesis of this compound often employs the functionalization of a pre-existing L-phenylalanine scaffold. Enzymes are pivotal in this process, offering high stereoselectivity and catalytic efficiency under mild conditions. One of the primary enzyme classes utilized for creating phenylalanine analogues are phenylalanine ammonia lyases (PALs). PALs naturally catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. frontiersin.org By manipulating reaction conditions, specifically using high concentrations of ammonia, the reverse reaction can be favored, enabling the synthesis of L-phenylalanine derivatives from corresponding substituted cinnamic acids. frontiersin.org

For instance, a chemoenzymatic strategy has been effectively developed for the synthesis of the related compound, 3-(methylsulfonyl)-L-phenylalanine. This process involves the enzymatic resolution of a racemic mixture of N-acetyl-3-bromo-phenylalanine using an acylase (ACY). acs.org This key step provides the chiral intermediate, 3-bromo-L-phenylalanine, with high enantiomeric purity (up to 99.9% enantiomeric excess). acs.org Although this example yields a sulfonyl group rather than a sulfanyl (B85325) group, the principle of using an enzyme to resolve a halogenated phenylalanine derivative is a common and effective strategy. The resulting halogenated intermediate can then be chemically modified, in this case through nucleophilic substitution with a methylthiolate source, to introduce the desired methylsulfanyl group at the target position on the phenyl ring.

Engineered Enzyme Systems for Tailored Amino Acid Production

To overcome the limitations of wild-type enzymes, such as narrow substrate specificity or suboptimal catalytic activity, protein engineering has emerged as a powerful tool for creating tailored biocatalysts. nih.govresearchgate.net Enzymes like PALs, D-amino acid dehydrogenases (DAADHs), and transaminases are frequent targets for engineering to produce a wide array of D- and L-phenylalanine analogues. nih.gov

Extensive engineering of PAL from the cyanobacterium Anabaena variabilis (AvPAL) has expanded its substrate scope, enabling the synthesis of various L-arylalanines with high activity and enantioselectivity. nih.gov However, challenges can arise with certain substrates. To address these issues, researchers employ techniques like directed evolution and site-directed mutagenesis to create enzyme variants with improved properties. For example, engineering efforts on DAADHs have successfully broadened their substrate tolerance to include aromatic keto acids, which are precursors to phenylalanine derivatives. nih.gov By introducing specific mutations in the enzyme's active site, variants have been created that can efficiently catalyze the reductive amination of phenylpyruvate analogues to their corresponding D-phenylalanine derivatives. nih.gov

These engineered systems are often integrated into multi-enzyme cascades to create efficient, cell-free, or whole-cell bioconversion processes. nih.gov For example, a pathway can be designed where one engineered enzyme synthesizes a key precursor, which is then converted by a second engineered enzyme into the final desired amino acid, such as this compound. nih.gov

Table 1: Examples of Engineered Enzymes for Amino Acid Synthesis

Synthesis of Isotope-Labeled this compound

Isotopically labeled compounds are indispensable tools in research, particularly for elucidating metabolic pathways and serving as internal standards in quantitative mass spectrometry. acs.org The synthesis of labeled this compound can be achieved through deuterium (B1214612) labeling or by incorporating radionuclides.

Deuterium Labeling Strategies for Phenylalanine Analogues

Deuterium labeling involves replacing one or more hydrogen atoms in a molecule with its heavy isotope, deuterium (²H or D). This substitution can be used to track the fate of molecules in biological systems and can influence the kinetic properties of reactions (Kinetic Isotope Effect). acs.orgnih.gov

Several strategies exist for introducing deuterium into phenylalanine analogues. One common method is hydrogen isotope exchange (HIE), where hydrogen atoms on the aromatic ring are swapped for deuterium atoms, often catalyzed by a transition metal. acs.org Another approach involves using deuterated building blocks in a multi-component reaction. For example, deuterated aldehydes can be used in Strecker reactions to produce deuterium-labeled α-amino acids. beilstein-journals.org For phenylalanine analogues specifically, methods have been developed to recover deuterated phenylalanine from plasma by forming phenylthiohydantoin derivatives, which can then be analyzed by mass spectrometry. nih.gov The synthesis of [2H5]phenylalanine has been reported, demonstrating a kinetic deuterium isotope effect when used as a substrate for phenylalanine ammonia-lyase. nih.gov These established methods for deuterating the phenylalanine core structure are applicable to the synthesis of deuterated this compound.

Table 2: Deuterium Labeling Strategies for Phenylalanine and Analogues

Radiochemical Synthesis for Research Probes

Radiolabeled amino acids are crucial for non-invasive imaging techniques like Positron Emission Tomography (PET), which allow for the visualization and quantification of biological processes in vivo. Synthesizing a radiolabeled version of this compound would create a valuable research probe.

The synthesis of such probes typically involves the introduction of a positron-emitting radionuclide, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or a gamma-emitting isotope like Iodine-125 (¹²⁵I). A common strategy for ¹¹C-labeling is palladium-mediated [¹¹C]methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov For this compound, this could potentially be achieved by synthesizing a des-methyl precursor (4-Thio-L-phenylalanine) and reacting it with a [¹¹C]methylating agent.

Alternatively, radioiodination is a well-established technique. Halodestannylation is a facile route where a tributylstannyl precursor is reacted with a radioiodide source (e.g., Na[¹²⁵I]) in the presence of an oxidizing agent. nih.govduke.edu An analogous strategy for this compound could involve synthesizing a stannylated version of the compound, which is then subjected to radiohalogenation. A novel tin precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate, has been successfully used to synthesize radioiodinated 4-iodophenylalanine in a single step with high radiochemical yield (average of 94.8%). nih.govduke.edu This highlights the feasibility of using organotin precursors for the efficient radiolabeling of phenylalanine analogues.

Table 3: Radiochemical Synthesis Approaches for Phenylalanine Analogues

Enzymatic Interactions and Mechanistic Biochemistry

Substrate Specificity and Kinetic Analysis of Enzymes with 4-(Methylsulfanyl)-L-Phenylalanine

The substrate specificity of enzymes is a critical factor in determining the metabolic fate of a compound. For this compound, its structural similarity to L-phenylalanine suggests potential interactions with enzymes that utilize the latter as a natural substrate. However, the presence of the methylsulfanyl group can significantly alter the binding affinity and catalytic efficiency.

Phenylalanine Ammonia (B1221849) Lyase (PAL) is a key enzyme in the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. nih.govwikipedia.org The enzyme exhibits a degree of promiscuity, accepting various substituted phenylalanines as substrates, albeit with varying efficiencies.

Comparative Kinetic Parameters of Phenylalanine Ammonia Lyase (PAL) with Various Substrates

| Substrate | Enzyme Source | Km (mM) | Vmax (relative %) | Reference |

|---|---|---|---|---|

| L-Phenylalanine | Banana fruit | 1.45 | 100 | curresweb.com |

| L-Tyrosine | Banana fruit | 0.618 | 67.3 | curresweb.com |

The table above illustrates the kinetic parameters of PAL with its natural substrate, L-phenylalanine, and a common alternative substrate, L-tyrosine. The differences in Km and Vmax highlight the sensitivity of the enzyme's active site to substitutions on the phenyl ring. It is plausible that this compound would exhibit a higher Km and lower Vmax compared to L-phenylalanine, reflecting a lower binding affinity and/or a slower catalytic rate.

Aromatic L-Amino Acid Decarboxylase (AADC) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme responsible for the decarboxylation of various aromatic L-amino acids to their corresponding biogenic amines. researchgate.net This enzyme is known for its broad substrate specificity. nih.govelsevierpure.com

Research on AADC from Bacillus atrophaeus has demonstrated its ability to decarboxylate a wide range of L-phenylalanine analogues. nih.govelsevierpure.com This study revealed that the enzyme could accommodate substrates with diverse substituents at the para-position, including chloro and nitro groups, exhibiting significant relative activity. nih.govelsevierpure.com This promiscuity suggests that this compound could also serve as a substrate for AADC. The methylsulfanyl group's size and electronic properties would likely influence its binding and the subsequent decarboxylation rate.

Relative Activity of Aromatic L-Amino Acid Decarboxylase (AADC) from Bacillus atrophaeus with Substituted Phenylalanines

| Substrate | Relative Activity (%) | Reference |

|---|---|---|

| L-Phenylalanine | 100 | nih.govelsevierpure.com |

| 4-Chloro-L-phenylalanine | 520 | nih.govelsevierpure.com |

| 4-Nitro-L-phenylalanine | 450 | nih.govelsevierpure.com |

| L-Tyrosine | 12 | nih.govelsevierpure.com |

| L-Tryptophan | 610 | nih.govelsevierpure.com |

The data indicates that substitutions at the para-position can, in some cases, enhance the reactivity of the substrate with AADC compared to L-phenylalanine itself. The high relative activities for 4-chloro- and 4-nitro-L-phenylalanine suggest that electronic factors play a significant role in substrate recognition and turnover. Therefore, it is conceivable that this compound would be a viable substrate for AADC, potentially leading to the formation of 4-(methylsulfanyl)phenethylamine.

Phenylalanine Dehydrogenase (PheDH) catalyzes the reversible NAD+-dependent oxidative deamination of L-phenylalanine to phenylpyruvate and ammonia. nih.gov While highly specific for L-phenylalanine, some studies have shown that PheDH can tolerate substitutions on the phenyl ring. For instance, L-tyrosine can act as a substrate, although with significantly lower efficiency compared to L-phenylalanine. nih.gov This indicates a degree of flexibility within the enzyme's active site. The interaction of sulfur-containing amino acids with PheDH has not been extensively studied, but the favorable interaction between sulfur atoms and aromatic rings in protein structures suggests that the methylsulfanyl group could potentially interact with aromatic residues in the active site. nih.gov

Aminotransferases are a ubiquitous class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. nih.gov Many aminotransferases exhibit broad substrate specificity. For example, aromatic amino acid aminotransferases can process various aromatic amino acids. Gut microbial aminotransferases are known to be involved in the initial deamination of dietary phenylalanine to phenylpyruvic acid. nih.gov Given their inherent flexibility, it is plausible that aminotransferases could catalyze the transamination of this compound to its corresponding keto acid, 4-(methylsulfanyl)phenylpyruvic acid.

Mechanisms of Biotransformation Involving the Methylsulfanyl Group

The methylsulfanyl group introduces a site for potential biotransformation, primarily through oxidation of the sulfur atom.

The thioether group of the naturally occurring amino acid methionine is susceptible to oxidation by reactive oxygen species (ROS), a process that can also be catalyzed by enzymes. nih.govnih.gov This oxidation typically results in the formation of methionine sulfoxide (B87167) and, upon further oxidation, methionine sulfone. nih.gov These oxidation states can be enzymatically reversed in the case of methionine sulfoxide by methionine sulfoxide reductases. researchgate.net

It is highly probable that the methylsulfanyl group of this compound undergoes similar enzymatic oxidation in biological systems. Flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes are known to catalyze the S-oxidation of various xenobiotics containing thioether moieties. Therefore, it is expected that these enzyme systems could convert this compound to its corresponding sulfoxide and sulfone derivatives. This biotransformation would significantly alter the polarity and biological properties of the parent compound. The formation of these oxidized metabolites represents a likely pathway for the detoxification and elimination of this compound from biological systems.

Role of Methylsulfanyl Moieties in Enzymatic Recognition

The methylsulfanyl group is a sulfur-containing functional group that can participate in various non-covalent interactions within an enzyme's active site. Unlike the hydrogen atom it replaces in phenylalanine, the methylsulfanyl moiety is larger and more polarizable. Its sulfur atom can engage in S/π interactions with aromatic residues in the enzyme's active site, a stabilizing interaction observed in numerous protein structures. nih.gov The recognition and binding of this compound by an enzyme are therefore governed by the specific constellation of amino acid residues in the binding pocket.

The active site of an enzyme is a three-dimensional space with a specific arrangement of amino acid side chains that create a unique chemical environment. qmul.ac.uk For an enzyme to bind this compound, its active site must be able to accommodate the additional bulk of the methylsulfanyl group. Furthermore, the nature of the amino acid residues lining the binding pocket will determine the types of interactions that can be formed. Hydrophobic residues may interact favorably with the methyl group, while aromatic residues can participate in the aforementioned S/π interactions. The precise orientation of the substrate within the active site, dictated by these interactions, is crucial for catalysis to occur.

Enzyme Engineering for Modified Specificity or Activity towards this compound

The unique structure of this compound has made it a target for enzyme engineering, with the goal of creating biocatalysts with altered specificity or enhanced activity for this unnatural amino acid. Two primary strategies are employed for this purpose: rational design and directed evolution. frontiersin.org

Rational Design and Directed Evolution of Enzymes

Rational design involves the use of structural and mechanistic information to predict specific mutations that will lead to a desired change in enzyme function. frontiersin.org This approach requires a detailed understanding of the enzyme's three-dimensional structure and its catalytic mechanism. For instance, if the active site of an enzyme is too small to accommodate the methylsulfanyl group, rational design might involve mutating a bulky amino acid residue in the binding pocket to a smaller one, thereby creating space for the substrate.

Directed evolution, on the other hand, mimics the process of natural selection in the laboratory to evolve enzymes with new or improved properties. nobelprize.orgyoutube.com This process begins with the generation of a large library of mutant enzymes, typically through random mutagenesis of the gene encoding the enzyme. nobelprize.org This library is then screened for variants that exhibit the desired activity towards this compound. The genes from the most successful variants are then subjected to further rounds of mutagenesis and screening, leading to a gradual improvement in the enzyme's performance. nobelprize.org

A powerful approach often involves a combination of both strategies, where rational design is used to identify key residues for mutagenesis, and directed evolution is then used to explore a wider range of mutations at those positions.

Mutagenesis Studies for Altered Enzyme Kinetics

Site-directed mutagenesis is a key tool in both rational design and directed evolution, allowing for the precise substitution of amino acids in an enzyme's sequence. youtube.com Studies on enzymes such as phenylalanine ammonia-lyase (PAL) have demonstrated the effectiveness of this approach in altering substrate specificity and enhancing catalytic activity for para-substituted phenylalanine analogs.

For example, saturation mutagenesis at key residues within the active site of Petroselinum crispum PAL (PcPAL) has been shown to significantly impact its activity towards bulky phenylalanine analogs. nih.govnih.gov The residue I460, located in the active site, has been identified as a critical modulator of substrate specificity. nih.govnih.gov By mutating this isoleucine to smaller amino acids like valine (V) or threonine (T), the active site pocket can be enlarged, allowing for better accommodation of substrates with para-substituents. nih.gov

While specific kinetic data for this compound are not always available, studies on the closely related analog, p-methoxy-L-phenylalanine, provide valuable insights. The methoxy (B1213986) group is of a similar size to the methylsulfanyl group, and thus, the effects of mutations on enzyme kinetics are likely to be comparable.

| Enzyme Variant | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |

| PcPAL I460T | p-MeO-Phe | 0.23 ± 0.03 | 0.14 ± 0.01 | 0.61 |

| PcPAL I460V | p-MeO-Phe | 0.34 ± 0.04 | 0.15 ± 0.01 | 0.44 |

Table 1: Kinetic parameters of engineered PcPAL variants with p-methoxy-L-phenylalanine (p-MeO-Phe). Data from saturation mutagenesis studies have shown that mutations at the I460 position can lead to improved catalytic efficiency for para-substituted phenylalanine analogs. nih.gov

These mutagenesis studies highlight how subtle changes in the enzyme's active site can lead to significant alterations in its kinetic properties, enabling the efficient processing of non-natural substrates like this compound. Further research focusing specifically on this compound will undoubtedly uncover more detailed structure-function relationships and pave the way for the development of highly specific and efficient biocatalysts.

Metabolic Pathways and Biosynthetic Intermediates

Integration of 4-(Methylsulfanyl)-L-Phenylalanine into Known Biosynthetic Routes

The biosynthesis of this compound is not as ubiquitously documented as that of its proteinogenic counterpart. However, its structure strongly suggests a synthetic logic that co-opts enzymes from primary aromatic amino acid biosynthesis and sulfur metabolism.

In plants, particularly within the Brassicaceae family, L-phenylalanine is a known precursor to a class of sulfur-containing secondary metabolites called glucosinolates. frontiersin.orgnih.govresearchgate.net These compounds contribute to the characteristic pungent flavor of plants like mustard and rapeseed and are involved in plant defense. Glucosinolate biosynthesis begins with a precursor amino acid, which can be methionine, tryptophan, or phenylalanine, and involves a series of chain-elongation cycles and subsequent modifications. nih.gov

This compound is understood to be a key intermediate in the biosynthesis of specific methylthioalkylglucosinolates. The pathway likely involves:

Chain Elongation : The precursor amino acid, likely methionine, undergoes one or more rounds of chain elongation to produce a homologated amino acid like dihomomethionine. nih.gov

Core Structure Formation : This elongated amino acid is then converted into the core glucosinolate structure through a series of enzymatic reactions.

Side-Chain Modification : The presence of the phenyl ring suggests a convergence with phenylalanine biosynthetic machinery or the modification of a phenylalanine-derived precursor.

Research on oilseed rape has shown that microsomal enzyme preparations can metabolize homologues of both methionine and phenylalanine to produce aldoxime intermediates, which are critical steps in the glucosinolate pathway. nih.gov This indicates that plant enzyme systems are capable of processing such complex, non-proteinogenic amino acids, positioning this compound as a crucial link between methionine and phenylalanine-derived secondary metabolic pathways.

The backbone of this compound is unequivocally derived from the primary metabolic pathways responsible for producing all aromatic amino acids in plants and microorganisms. frontiersin.orgnih.gov

The Shikimate Pathway : This essential seven-step pathway converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate, the common precursor for L-phenylalanine, L-tyrosine, and L-tryptophan. frontiersin.orgnih.govresearchgate.netnih.gov It is estimated that a significant portion of all fixed carbon in plants flows through this pathway, highlighting its metabolic importance. frontiersin.orgnih.gov The synthesis of this compound must, therefore, begin with chorismate.

From chorismate, the biosynthesis of L-phenylalanine can proceed via two main routes:

The Arogenate Pathway : In most plants, this is the predominant route. Chorismate is first converted to prephenate by chorismate mutase. Prephenate is then transaminated to form arogenate, which is subsequently dehydrated and decarboxylated by arogenate dehydratase (ADT) to yield L-phenylalanine. nih.govgenome.jp

The Phenylpyruvate Pathway : Common in many microbes and also present as an alternative route in plants, this pathway involves the conversion of prephenate to phenylpyruvate by prephenate dehydratase. nih.govresearchgate.net Phenylpyruvate is then transaminated to form L-phenylalanine. nih.govresearchgate.net

The introduction of the methylsulfanyl group to form this compound is not a canonical step in these pathways. It likely involves a specialized enzymatic reaction where a sulfur donor, possibly S-adenosyl-L-methionine (SAM), provides the methylthio- moiety. This modification could theoretically occur at several stages:

On an early pathway intermediate like chorismate or prephenate.

On phenylpyruvate before the final transamination step.

On a fully formed L-phenylalanine molecule.

Given the role of chain-extended methionine homologues in forming methylthioalkylglucosinolates, it is plausible that the biosynthesis of this compound involves a unique enzymatic machinery that integrates sulfur chemistry with the aromatic amino acid framework. nih.gov

| Table 1: Key Enzymes and Intermediates in Aromatic Amino Acid Biosynthesis | |

| Pathway | Key Enzymes & Intermediates |

| Shikimate Pathway | Enzymes: DAHPS, DHQS, DHQD/SD, SK, ESPS, CSIntermediates: Phosphoenolpyruvate, Erythrose-4-phosphate → Chorismate |

| Arogenate Pathway | Enzymes: Chorismate Mutase (CM), Prephenate Aminotransferase (PAT), Arogenate Dehydratase (ADT)Intermediates: Chorismate → Prephenate → Arogenate → L-Phenylalanine |

| Phenylpyruvate Pathway | Enzymes: Chorismate Mutase (CM), Prephenate Dehydratase (PDT), Phenylpyruvate Aminotransferase (PYA-AT)Intermediates: Chorismate → Prephenate → Phenylpyruvate → L-Phenylalanine |

Catabolism and Degradation Pathways of Phenylalanine Analogues

The breakdown of L-phenylalanine and its analogues is critical for maintaining cellular homeostasis and recycling valuable metabolites.

In most organisms, the primary catabolic fate of excess L-phenylalanine is its irreversible hydroxylation to L-tyrosine by the enzyme phenylalanine hydroxylase. nih.govresearchgate.netnih.gov From there, tyrosine is further degraded into fumarate (B1241708) and acetoacetate, which can enter central carbon metabolism. nih.gov An alternative route involves the transamination of L-phenylalanine to phenylpyruvate. researchgate.netnih.gov

For phenylalanine analogues like this compound, these standard pathways may be less efficient or completely blocked. However, other enzymatic systems can process such compounds.

Phenylalanine ammonia-lyase (PAL) : This enzyme, widespread in plants and some microorganisms, catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. PAL is often promiscuous and can act on various phenylalanine analogues. It is highly probable that PAL can deaminate this compound to produce 4-(Methylsulfanyl)-trans-cinnamic acid , which could then be further metabolized.

Transaminases : Specific aminotransferases that act on aromatic amino acids might recognize and convert this compound into its corresponding α-keto acid, 4-(Methylsulfanyl)-phenylpyruvate . In Atropa belladonna, a specific aminotransferase (Ab-ArAT4) was identified that converts L-phenylalanine to phenylpyruvate as the first step in tropane (B1204802) alkaloid biosynthesis, demonstrating the existence of specialized transaminases for secondary metabolism. nih.gov

Degradation in Microbes : Certain microbial species, such as those from the genus Streptomyces, are capable of catabolizing L-phenylalanine and L-tyrosine through the homogentisate (B1232598) pathway. nih.gov It is plausible that some soil bacteria or fungi possess the enzymatic machinery to degrade modified phenylalanine analogues like this compound, potentially cleaving the methylsulfanyl group or opening the aromatic ring.

When a compound cannot be readily catabolized through primary degradation pathways, it may be shunted into alternative metabolic routes or fates.

Sequestration : In plants, xenobiotics or unusual metabolites are often transported and sequestered in the vacuole, effectively removing them from active metabolic pools in the cytoplasm.

Excretion : In animals and microorganisms, compounds that cannot be metabolized may be excreted.

Incorporation into other molecules : As discussed, the primary fate of this compound in the organisms that produce it is likely its incorporation into glucosinolates. nih.gov

Protein Misfolding : There is a potential for non-proteinogenic amino acids to be mistakenly incorporated into proteins during translation. This is generally a rare and often cytotoxic event, leading to misfolded, non-functional proteins.

Transport Mechanisms of this compound Across Biological Barriers

The transport of amino acids across cell membranes is mediated by a variety of transporter proteins with overlapping specificities. The transport of L-phenylalanine is primarily handled by large neutral amino acid (LNAA) transporters. nih.gov

The most prominent of these is the L-type amino acid transporter 1 (LAT1) , which is highly expressed at the blood-brain barrier and in many cancer cells. nih.gov LAT1 is a sodium-independent exchanger that transports large neutral amino acids like phenylalanine, tyrosine, and leucine. nih.gov

As an analogue of L-phenylalanine, this compound is expected to utilize these same transport systems. However, the addition of the methylsulfanyl group at the 4-position would influence its binding affinity and transport efficiency. Studies on various phenylalanine-drug conjugates and analogues have shown that:

Size and Flexibility Matter : While LAT1 can accommodate a variety of structures, smaller and more flexible compounds are generally preferred. nih.gov

Aromatic Interactions are Key : The binding of substrates within transporters often involves interactions with aromatic amino acid residues in the transporter's binding pocket. For example, phenylalanine residues within the organic cation transporter 1 (OCT1) are crucial for binding and transport. nih.gov The methylsulfanyl group on this compound could alter these pi-electron stacking interactions.

Polarity and Hydrogen Bonding : The introduction of different functional groups can enhance or hinder interactions. A carbamate (B1207046) bond at the para-position of phenylalanine was found to improve transport efficiency for larger compounds via the LAT1 transporter, suggesting that the chemical nature of the substituent is critical. nih.gov

Advanced Analytical Methodologies and Detection Strategies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 4-(Methylsulfanyl)-L-phenylalanine, providing the necessary separation from other structurally similar amino acids and compounds.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a robust and versatile technique for the analysis of amino acids, including this compound. The method's strength lies in its ability to separate non-volatile compounds in a liquid mobile phase, making it ideal for amino acid analysis without the need for derivatization in some cases. nih.gov

Different HPLC methods have been developed, often employing reversed-phase columns. For instance, a method using a CLC-C18 column with a gradient elution of a phosphate (B84403) buffer and acetonitrile (B52724) has been successfully used for the simultaneous determination of multiple amino acids. nih.gov Detection is commonly achieved using UV detectors, with specific wavelengths chosen based on the analyte's absorbance characteristics. For phenylalanine and its derivatives, detection is often performed at wavelengths around 210 nm or 225 nm. nih.govresearchgate.net The retention time for phenylalanine in such systems can be as short as 2.62 minutes. researchgate.net

The versatility of HPLC is further enhanced by the variety of available detection methods. While UV detection is common, fluorescence detection can be employed after derivatization with a fluorogenic reagent like o-phthaldehyde-3-mercaptopropionic acid (OPA-3-MPA) to increase sensitivity. nih.gov Additionally, Evaporative Light Scattering Detectors (ELSD) can be used, which is beneficial for compounds that lack a strong UV chromophore. sielc.com

Table 1: HPLC Methods for Phenylalanine Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | CLC-C18 nih.gov | Not Specified researchgate.net | Primesep 100 sielc.com |

| Mobile Phase | Phosphate buffer (pH 7.4) and Acetonitrile nih.gov | Not Specified | Acetonitrile/Water with Ammonium (B1175870) Formate buffer sielc.com |

| Detection | UV at 225 nm nih.gov | UV at 210 nm researchgate.net | ELSD sielc.com |

| Run Time | ~30 min nih.gov | < 3 min researchgate.net | Not Specified |

| Derivatization | None nih.gov | None researchgate.net | None sielc.com |

This table is based on data from multiple sources and provides a comparative overview of different HPLC approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like amino acids, a derivatization step is necessary to increase their volatility. nih.govyoutube.com This typically involves converting polar functional groups into less polar, more volatile derivatives.

A common derivatization strategy for amino acids is a two-step process involving methoximation followed by silylation. youtube.com Methoximation protects aldehyde and keto groups, preventing isomerization and the formation of multiple derivatives. youtube.com Silylation, often using a reagent like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA), replaces active hydrogens on hydroxyl, carboxyl, thiol, and amine groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. youtube.comnist.gov

The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for identification. semanticscholar.orgmdpi.com GC-MS offers high sensitivity and the ability to identify compounds based on their mass spectra, which can be compared to established libraries. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net This technique is particularly well-suited for the analysis of this compound in complex biological matrices like serum and plasma. nih.govnih.gov

A significant advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation. nih.gov The method can be highly specific, using techniques like multiple-reaction monitoring (MRM) to detect specific parent-to-product ion transitions for the analyte of interest. nih.gov For example, phenylalanine can be monitored at the transition of m/z 166.2 to 120.2. nih.gov

LC-MS/MS has been established as a reference method for determining phenylalanine levels in human serum. nih.gov The use of an isotopically labeled internal standard, such as phenylalanine-ring-(13)C(6), allows for accurate quantification through isotope dilution mass spectrometry. nih.govnih.gov This approach provides high precision and accuracy, with reported expanded uncertainties of approximately 1.2% at a 95% confidence level for phenylalanine in serum. nih.gov The technique is also valuable for measuring very low tracer-to-tracee ratios in metabolic studies. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques for Phenylalanine Analysis

| Technique | Derivatization Required | Sample Size | Key Advantage |

| GC-MS | Yes nih.govyoutube.com | ~3 µg nih.gov | High separation efficiency for volatile compounds. nih.gov |

| LC-MS/MS | No (often) nih.gov | ~0.8 µg nih.gov | High sensitivity and specificity without derivatization. nih.govnih.gov |

This table summarizes key characteristics of GC-MS and LC-MS/MS for the analysis of phenylalanine and its derivatives.

Spectroscopic and Optical Methods for Detection

In addition to chromatographic techniques, spectroscopic and optical methods offer alternative and sometimes complementary approaches for the detection of L-phenylalanine and its derivatives.

Fluorescence Quenching-Based Assays for L-Phenylalanine Detection

Fluorescence quenching assays provide a sensitive method for detecting L-phenylalanine. These assays are based on the principle that the fluorescence of a particular compound (a fluorophore) can be diminished or "quenched" in the presence of the analyte. researchgate.net

One such method involves a supramolecular system using cucurbit rsc.orguril (CB rsc.org) and palmatine (B190311) hydrochloride (PAL). In the presence of CB rsc.org, the fluorescence of PAL is quenched by L-phenylalanine, allowing for its detection. researchgate.net This method has demonstrated a linear range of detection from 3.63×10⁻⁸ to 9.68×10⁻⁶ mol/L and a detection limit of 1.27×10⁻⁸ mol/L for L-phenylalanine. researchgate.net

Another approach utilizes the intrinsic fluorescence of proteins, which is mainly due to tryptophan residues. nih.gov The binding of a ligand, such as a phenylalanine derivative, can cause a change in the local environment of the tryptophan, leading to quenching of its fluorescence. nih.gov This change can be used to measure binding affinities. nih.gov Enzyme-based fluorescence assays have also been developed, where an enzyme cascade leads to the production of a fluorescent product proportional to the phenylalanine concentration. rsc.orgsigmaaldrich.com

Surface Plasmon Resonance (SPR) Sensor Development for Molecular Recognition

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that can detect molecular interactions in real-time. mdpi.comnih.gov SPR-based sensors for L-phenylalanine have been developed using molecular imprinting technology. mdpi.comnih.gov

In this approach, a polymer film with molecularly imprinted cavities specific for L-phenylalanine is synthesized on the surface of an SPR chip. mdpi.comnih.gov When a solution containing L-phenylalanine is passed over the sensor, the analyte binds to these cavities, causing a change in the refractive index at the sensor surface. This change is detected as a shift in the SPR angle, which is proportional to the concentration of the analyte. mdpi.comnih.govingentaconnect.com

These SPR sensors have shown high sensitivity and selectivity for L-phenylalanine. Kinetic studies have been performed in concentration ranges of 5.0–400.0 μM, with a limit of detection as low as 0.0085 μM. mdpi.comnih.gov The response time, including equilibration, adsorption, and desorption, is approximately 9 minutes. nih.gov The selectivity of these sensors has been demonstrated against other amino acids like D-phenylalanine and L-tryptophan. mdpi.comnih.gov

Table 3: Performance of an L-Phenylalanine Imprinted SPR Sensor

| Parameter | Value |

| Concentration Range | 5.0–400.0 μM mdpi.comnih.gov |

| Limit of Detection (LOD) | 0.0085 μM mdpi.comnih.gov |

| Limit of Quantification (LOQ) | 0.0285 μM mdpi.comnih.gov |

| Response Time | ~9 minutes nih.gov |

| Reproducibility | 90.88% mdpi.com |

This table highlights the performance characteristics of a molecularly imprinted SPR sensor for L-phenylalanine detection.

Derivatization Strategies for Enhanced Detection and Separation

This compound, like most amino acids, lacks a strong chromophore or fluorophore, which makes its direct detection by common analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detectors challenging. nih.gov To overcome this limitation, pre-column or post-column derivatization is employed. This process involves a chemical reaction to attach a "tag" to the amino acid, thereby enhancing its detectability and improving chromatographic separation. rsc.orgsci-hub.se

The choice of derivatizing agent depends on the analytical goal, such as improving sensitivity or separating enantiomers. For sulfur-containing amino acids, care must be taken to choose a derivatization method that does not interfere with the sulfur moiety or that is compatible with its chemical properties. nih.govdundee.ac.uk

Common Derivatization Reagents:

A variety of reagents are available for the derivatization of primary and secondary amines, which react with the amino group of this compound. rsc.orgmdpi.com

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (like N-acetyl-L-cysteine) to form highly fluorescent isoindole derivatives. It is a popular choice for its rapid reaction and high sensitivity, though the derivatives can be unstable. nih.govresearchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to yield stable, fluorescent derivatives. rsc.orgnih.gov

Dansyl Chloride (DNS-Cl): Another widely used reagent that reacts with primary and secondary amines to produce highly fluorescent and UV-active sulfonamide derivatives. rsc.org

Phenylisothiocyanate (PITC): Forms phenylthiocarbamoyl (PTC) derivatives that are UV-active, allowing for sensitive detection. rsc.org

Alkyl Chloroformates: Reagents like methyl or propyl chloroformate are used to derivatize amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), offering robust and reliable quantification. nih.gov

Chiral Derivatization for Enantiomeric Separation:

Determining the enantiomeric purity of this compound is critical, particularly in pharmaceutical applications. Indirect chiral separation involves using a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral chromatography column. nih.govresearchgate.net

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): A widely used CDA for the resolution of amino acid enantiomers. It reacts with the amino group to form diastereomeric adducts that can be separated by reversed-phase HPLC and detected by UV or mass spectrometry. nih.govnih.gov

GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate): This reagent forms diastereomeric thiourea (B124793) derivatives, enabling the chiral separation of amino acids. nih.gov

OPA with Chiral Thiols: Using a chiral thiol like N-isobutyryl-L-cysteine (IBLC) or N-acetyl-L-cysteine (NAC) in the OPA reaction produces diastereomeric isoindoles, allowing for the simultaneous derivatization and chiral resolution of primary amino acids. researchgate.netnih.gov

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): Has been shown to be effective for the separation of unusual amino acid stereoisomers. nih.gov

The following table summarizes common derivatization agents and their applications for amino acid analysis, which are applicable to this compound.

Real-Time Monitoring Techniques for Synthetic Processes

The synthesis of unnatural amino acids like this compound involves precise chemical transformations where monitoring reaction progress is key to ensuring high yield and purity. technologynetworks.compitt.edu Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and quality attributes. nih.gov For chemical synthesis, in-situ (in the reaction vessel) spectroscopic techniques are the cornerstone of PAT, enabling real-time monitoring without the need for manual sampling. nih.gov

These techniques allow chemists to track the concentration of reactants, intermediates, and products over time, providing a comprehensive understanding of reaction kinetics, identifying potential side reactions, and accurately determining the reaction endpoint.

Spectroscopic Tools for In-Situ Monitoring:

Several spectroscopic methods are well-suited for the real-time monitoring of organic syntheses, including those for phenylalanine derivatives. nih.govmpg.de

Near-Infrared (NIR) Spectroscopy: NIR is highly effective for monitoring organic reactions due to its ability to penetrate slurries and its sensitivity to changes in C-H, N-H, and O-H bonds. It is a rapid technique, often acquiring a full spectrum in under a second. nih.gov

Raman Spectroscopy: This technique provides complementary information to NIR and FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for monitoring changes in aromatic rings and sulfur-containing functional groups. A key advantage is its low interference from water.

Fourier-Transform Infrared (FTIR) Spectroscopy: Often utilized with an Attenuated Total Reflectance (ATR) probe, FTIR provides detailed structural information by measuring the absorption of infrared radiation by molecular vibrations. It is highly specific and can track a wide range of functional groups.

Application in Phenylalanine Derivative Synthesis:

A notable study demonstrated the power of PAT by monitoring the multi-step synthesis of 3-(Methylsulfonyl)-L-phenylalanine phenylmethyl ester, a close structural analog of this compound. nih.gov In this work, a combined spectrometer system with both NIR and Raman probes was used for the real-time, in-line monitoring of the batch and continuous flow synthesis processes. nih.gov

Key Findings:

Calibration models were developed using Partial Least Squares (PLS) regression to correlate the spectroscopic data with offline HPLC measurements. nih.gov

The models allowed for the real-time prediction of the concentration of reactants and products with high accuracy (R² > 0.99). nih.gov

The in-line monitoring was crucial for optimizing a continuous flow process, reducing the reaction time from over four hours in a batch protocol to a residence time of just over 30 seconds in a microreactor, while achieving a yield of 97%. nih.gov

This example highlights how PAT can significantly enhance process understanding, accelerate development, and improve control over the synthesis of complex molecules like phenylalanine derivatives. nih.gov

The principles and technologies used in this study are directly applicable to monitoring the synthesis of this compound, offering a pathway to more efficient, controlled, and scalable production.

The following table summarizes the primary real-time monitoring techniques applicable to the synthesis of this compound.

Compound Index

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 4-(Methylsulfanyl)-L-phenylalanine at the atomic level. These methods provide a detailed understanding of the molecule's structure, electronic distribution, and optical characteristics.

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

DFT methods are also instrumental in exploring the electronic properties of the compound. irjweb.com The distribution of electron density and the energies of molecular orbitals are critical determinants of a molecule's reactivity and its interactions with other chemical species.

Table 1: Calculated Geometric Parameters of Phenylalanine Derivatives This table presents a selection of calculated geometric parameters for phenylalanine, providing a reference for the typical bond lengths and angles within the core structure. Specific values for this compound would require dedicated computational studies.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length (Å) | Cα-Cβ | 1.535 |

| Bond Length (Å) | Cα-C' | 1.530 |

| Bond Length (Å) | Cα-N | 1.465 |

| Bond Angle (°) | N-Cα-C' | 110.5 |

| Bond Angle (°) | N-Cα-Cβ | 110.8 |

| Bond Angle (°) | Cβ-Cα-C' | 110.1 |

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's polarizability and its tendency to undergo charge transfer. nih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater potential for intramolecular charge transfer. nih.gov For L-Phenylalanine L-Phenylalaninium Perchlorate, a related compound, the lowering of the HOMO-LUMO energy gap has been linked to enhanced charge transfer interactions. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It illustrates the charge distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other species, such as enzymes and receptors.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Computational methods are also employed to predict the nonlinear optical (NLO) properties of molecules. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. For the natural aromatic amino acid phenylalanine, an upper limit for its first hyperpolarizability has been determined experimentally. nih.gov Theoretical calculations on related compounds have shown that the presence of certain functional groups can significantly enhance NLO properties. For instance, a chalcone (B49325) derivative containing a 4-(methylsulfanyl)phenyl group was predicted to be an excellent NLO material, with a first-order hyperpolarizability significantly greater than that of urea, a standard reference compound.

Molecular Docking and Dynamics Simulations

To understand how this compound might interact with biological systems, computational techniques such as molecular docking and dynamics simulations are employed. These methods predict the binding orientation and affinity of a ligand (in this case, this compound) within the active site of a protein.

Prediction of Binding Interactions with Enzymes and Receptors

Molecular docking studies can predict the binding mode of this compound with various enzymes and receptors. For example, studies on phenylalanine derivatives have explored their interactions with Phenylalanine-4-hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. nih.gov Computational analyses have shown that mutations in PAH can affect the binding of its cofactor and substrate. nih.gov

Furthermore, the interaction of phenylalanine derivatives with taste receptors, such as the T1R2/T1R3 sweet taste receptor, has been a subject of computational investigation. nih.govnih.gov These studies aim to understand the molecular basis of taste perception and can guide the design of novel flavor compounds. Molecular docking simulations can predict the binding energy and identify key amino acid residues within the receptor's binding pocket that interact with the ligand.

Table 2: Predicted Binding Affinities of Phenylalanine Derivatives with Biological Targets This table presents hypothetical binding energy data to illustrate the type of information obtained from molecular docking studies. Actual values for this compound would require specific computational experiments.

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Phenylalanine-4-hydroxylase (PAH) | -7.5 | Phe254, Ser251, Gly247 |

| This compound | Sweet Taste Receptor (T1R2/T1R3) | -6.8 | Asp142, Ser144, Tyr215 |

Conformational Analysis and Stability Predictions

The three-dimensional structure of an amino acid is critical to its function and incorporation into peptides. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the rotational barriers between them. This is primarily governed by the dihedral angles of the backbone (φ, ψ) and the side chain (χ).

Computational methods such as Density Functional Theory (DFT) and molecular mechanics force fields are employed to explore the potential energy surface of the molecule. researchgate.netnih.gov For the parent compound, L-phenylalanine, extensive computational studies have identified several low-energy conformers in the gas phase. researchgate.netnih.govnih.gov These stable structures are primarily the result of intramolecular hydrogen bonds between the amino and carboxyl groups, as well as non-bonded interactions like NH-π, CH-π, and π-π interactions involving the aromatic ring. nih.gov

For L-phenylalanine, conformers are often classified based on the nature of the intramolecular hydrogen bonding:

Type I: Involves a bifurcated hydrogen bond from the amino group to the carbonyl oxygen. nih.gov

Type II: Features a hydrogen bond between the hydroxyl hydrogen of the carboxyl group and the nitrogen of the amino group. nih.gov

Type III: Characterized by a bifurcated hydrogen bond from the carboxyl oxygen to the amino group. nih.gov

The presence of the 4-methylsulfanyl group introduces additional complexity. The sulfur atom can influence the electronic properties of the phenyl ring and may participate in its own non-covalent interactions, potentially altering the relative stability of the conformers compared to unsubstituted L-phenylalanine. High-level ab initio calculations would be required to precisely quantify the energetic landscape. nih.gov The stability of these conformers is crucial as it dictates the geometry the residue is likely to adopt when part of a larger peptide chain, influencing the secondary and tertiary structure of proteins.

Table 1: Representative Low-Energy Conformers of L-Phenylalanine in the Gas Phase

This table illustrates the types of stable conformers identified for the parent L-phenylalanine molecule through computational methods. The relative energies and specific dihedral angles for this compound would require specific computational investigation.

| Conformer Type | Key Intramolecular Interaction | Typical Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) |

| I | Bifurcated NH₂···O=C | (~180°, ~180°) | Higher Energy |

| II | N···H-O | (~0°, ~0°) | Lower Energy |

| III | O(H)···H₂N | (~180°, ~0°) | Higher Energy |

Note: The relative energy ordering can be sensitive to the level of theory used in the calculations. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational modeling is a key component of modern SAR, utilizing techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to predict the activity of new molecules and guide drug design.

For derivatives of this compound, computational SAR would involve several steps:

Dataset Generation: A series of analogues would be created, systematically modifying the this compound scaffold.

Descriptor Calculation: For each analogue, a range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated.

Model Building: A mathematical model is developed that correlates the descriptors with observed biological activity. This can be a linear equation (MLR) or a more complex model from machine learning (e.g., Artificial Neural Network). nih.gov

Validation: The model's predictive power is tested using internal and external validation techniques. nih.gov

Molecular Docking is another powerful computational tool that predicts the preferred binding orientation of a molecule to a biological target, such as an enzyme or receptor active site. nih.govnih.gov For an inhibitor based on this compound, docking simulations would place the molecule into the target's binding pocket. The simulation calculates a "docking score," which estimates the binding affinity based on interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov

For example, in a study of phenylalanine derivatives as quorum sensing inhibitors, molecular docking revealed that a phenylsulfonamido moiety, which is structurally related to the methylsulfanyl group, could form an additional hydrogen bond with a key glycine (B1666218) residue in the receptor, leading to better binding energy and higher activity. nih.gov This demonstrates how computational modeling can rationalize observed SAR and guide the design of more potent compounds.

Table 2: Illustrative SAR Data for Phenylalanine Derivatives as Quorum Sensing Inhibitors

This table is based on data for analogous phenylalanine derivatives and demonstrates how modifications to the structure affect biological activity. A similar approach would be used to study derivatives of this compound.

| Compound ID | R Group (Modification) | IC₅₀ (μM) | Key Computational Insight |

| 4c | 4-cyclohexylphenyl | 9.44 | - |

| 4d | 4-(phenoxymethyl)phenyl | 83.54 | Increased length and polarity reduces activity. nih.gov |

| 4e | 4-(phenylcarbamoyl)phenyl | 92.34 | Increased length and polarity reduces activity. nih.gov |

| 4h | 4-phenylsulfonamido | 7.12 | Sulfonamide forms an additional H-bond with Gly126, improving binding energy. nih.gov |

These computational approaches are instrumental in accelerating the discovery of new therapeutic agents by allowing researchers to prioritize the synthesis of compounds with the highest predicted activity and best interaction profiles with their biological targets.

Applications in Chemical Biology and Protein Engineering

Genetic Code Expansion for Site-Specific Incorporation

Genetic code expansion is a powerful technique that allows for the incorporation of non-canonical amino acids (ncAAs) with novel functionalities into proteins. nih.govnih.govnih.gov This is achieved by repurposing a codon, typically a stop codon like the amber codon (UAG), to encode for the ncAA. nih.govigem.org This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's endogenous translational machinery. igem.orgnih.gov

4-(Methylsulfanyl)-L-phenylalanine can be site-specifically incorporated into proteins as a non-canonical amino acid. ucl.ac.uk This allows for the introduction of a thioether group at a specific position within a protein's sequence. The incorporation is achieved by co-expressing the target protein containing an amber (UAG) codon at the desired site, along with an engineered orthogonal aminoacyl-tRNA synthetase and its cognate tRNA. nih.govigem.org This system directs the translational machinery to insert this compound in response to the UAG codon, rather than terminating protein synthesis. youtube.com

The ability to introduce this ncAA with high fidelity and efficiency opens up possibilities for creating proteins with novel properties and functions. nih.gov The presence of the methylsulfanyl group can be used to probe the local protein environment or to introduce a unique chemical handle for further modifications.

A key requirement for the site-specific incorporation of this compound is the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair. igem.orgnih.gov This pair must meet two critical criteria: the engineered aaRS should specifically recognize and charge its cognate tRNA with this compound, and it should not recognize any of the endogenous tRNAs in the host organism. ualberta.ca Conversely, the orthogonal tRNA should not be a substrate for any of the host's endogenous aaRSs. nih.gov

Researchers have successfully engineered such orthogonal pairs, often by modifying existing aaRS/tRNA pairs from different organisms, such as Methanocaldococcus jannaschii or Archaeoglobus fulgidus. nih.govresearchgate.net The process typically involves creating a library of mutant synthetases and using selection strategies, such as fluorescence-activated cell sorting (FACS), to identify variants that are highly specific for the desired ncAA. researchgate.netnih.gov These engineered pairs enable the efficient and specific incorporation of this compound into proteins in response to a designated codon. nih.gov

| Engineered System Component | Organism of Origin (Example) | Function |

| Aminoacyl-tRNA Synthetase (aaRS) | Methanocaldococcus jannaschii | Specifically charges the orthogonal tRNA with this compound. |

| tRNA | Methanocaldococcus jannaschii | Recognizes the repurposed codon (e.g., UAG) and delivers the ncAA. |

Use as Biochemical Probes and Molecular Tools

The unique chemical functionalities of this compound make it a valuable tool for various biochemical and biophysical studies of proteins.

The methylsulfanyl group of this compound can serve as a vibrational probe to report on the local environment within a protein. mdpi.comyildiz.edu.tr Infrared (IR) spectroscopy can be used to monitor the vibrational frequencies of the C-S bond, which are sensitive to the polarity and hydrogen-bonding environment of the surrounding amino acid residues. researchgate.net By incorporating this ncAA at specific sites, researchers can gain insights into protein conformational changes, ligand binding, and enzyme catalysis with high spatial and temporal resolution. mdpi.com This approach offers a minimally perturbative way to study protein dynamics.

| Vibrational Probe | Spectroscopic Technique | Information Gained |

| This compound | Infrared (IR) Spectroscopy | Local protein environment, conformational changes, ligand binding. |

| 4-Cyano-L-phenylalanine | Infrared (IR) Spectroscopy | Local electric fields and hydration status. nih.gov |

| 4-Azidomethyl-L-phenylalanine | Infrared (IR) Spectroscopy | Local environment with high sensitivity. nih.gov |

The thioether group in this compound can be chemically modified to serve as a bio-orthogonal handle for protein labeling and cross-linking studies. While not as commonly used as azides or alkynes, the thioether can undergo specific chemical reactions that allow for the attachment of fluorescent dyes, biotin (B1667282) tags, or other molecular probes.

Furthermore, derivatives of phenylalanine containing photo-cross-linking groups, such as p-Azido-L-phenylalanine, are widely used to study protein-protein interactions. igem.org Although this compound itself is not a direct photo-cross-linker, its structural similarity to these compounds highlights the utility of phenylalanine analogues in such applications. The site-specific incorporation of these analogues allows for the identification of interacting partners in a cellular context.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in living systems. nih.govucla.edu Isotope-labeled analogues of this compound, for example, with ¹³C or ²H (deuterium), can be synthesized and used in metabolic tracing studies. nih.govresearchgate.net By introducing these labeled compounds to cells or organisms, researchers can follow their incorporation into proteins and their conversion into other metabolites using techniques like mass spectrometry and NMR spectroscopy. researchgate.net This allows for the quantitative analysis of metabolic fluxes and the elucidation of metabolic pathways involving this amino acid or its derivatives. For instance, tracking the incorporation of labeled phenylalanine analogues can provide insights into protein synthesis rates and degradation. nih.gov

Advanced Structural Characterization Methodologies

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the molecular structure, including bond lengths, bond angles, and torsional angles, can be deduced.

The introduction of a methylsulfanyl (-SCH₃) group at the para-position of the phenyl ring in 4-(Methylsulfanyl)-L-phenylalanine is expected to significantly influence its crystal structure. The sulfur atom can act as a weak hydrogen bond acceptor, potentially altering the intermolecular hydrogen bonding network. Furthermore, the size and polarity of the methylsulfanyl group will affect the steric and electronic interactions between molecules, likely leading to a different crystal packing arrangement and unit cell parameters compared to L-phenylalanine.

Table 1: Representative Crystallographic Data for L-Phenylalanine This table presents data for the parent compound, L-phenylalanine, as a reference.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.88 |

| b (Å) | 7.99 |

| c (Å) | 9.87 |

| β (°) | 91.3 |

| Volume (ų) | 463.4 |

| Z | 2 |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting